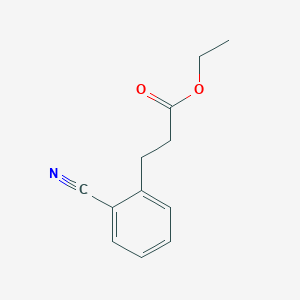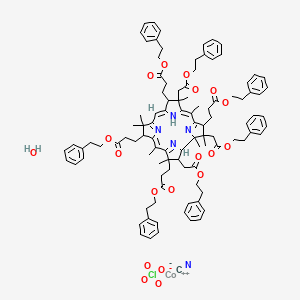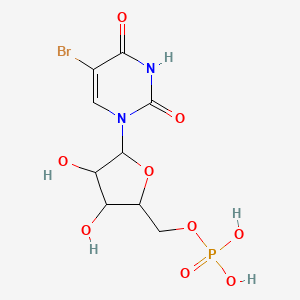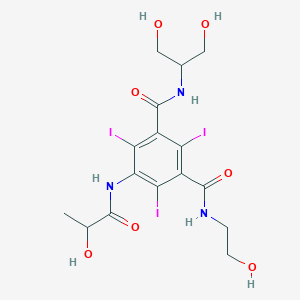
Benzenepropanoic acid, 2-cyano-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide benzènepropanoïque, 2-cyano-, ester éthylique est un composé organique de formule moléculaire C12H13NO2. Il s'agit d'un dérivé de l'acide benzènepropanoïque, où l'atome d'hydrogène sur le carbone alpha est remplacé par un groupe cyano et le groupe acide carboxylique est estérifié avec de l'éthanol.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide benzènepropanoïque, 2-cyano-, ester éthylique implique généralement l'estérification de l'acide 2-cyano-benzènepropanoïque avec de l'éthanol en présence d'un catalyseur acide tel que l'acide sulfurique. La réaction est effectuée sous reflux pour assurer une conversion complète de l'acide en ester.
Méthodes de production industrielles
En milieu industriel, la production de l'acide benzènepropanoïque, 2-cyano-, ester éthylique peut être mise à l'échelle en utilisant des réacteurs à flux continu. Ces réacteurs permettent un meilleur contrôle des conditions de réaction, telles que la température et la pression, conduisant à des rendements et une pureté plus élevés du produit final.
Analyse Des Réactions Chimiques
Types de réactions
L'acide benzènepropanoïque, 2-cyano-, ester éthylique peut subir diverses réactions chimiques, notamment :
Oxydation : L'ester peut être oxydé pour former l'acide carboxylique correspondant.
Réduction : Le groupe cyano peut être réduit en groupe amine en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Le groupe ester peut être hydrolysé pour former l'acide carboxylique correspondant et l'éthanol.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : L'hydrure de lithium et d'aluminium ou l'hydrogène gazeux en présence d'un catalyseur au palladium peuvent être utilisés.
Substitution : L'hydrolyse peut être effectuée en utilisant de l'hydroxyde de sodium aqueux ou de l'acide chlorhydrique.
Principaux produits formés
Oxydation : Acide benzènepropanoïque, 2-cyano-.
Réduction : Acide benzènepropanoïque, 2-amino-, ester éthylique.
Substitution : Acide benzènepropanoïque, 2-cyano- et éthanol.
Applications de la recherche scientifique
L'acide benzènepropanoïque, 2-cyano-, ester éthylique a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de divers composés organiques.
Biologie : Il peut être utilisé dans l'étude des réactions catalysées par les enzymes impliquant l'hydrolyse des esters.
Industrie : Utilisé dans la production de produits chimiques de spécialité et comme précurseur pour la synthèse de molécules plus complexes.
Mécanisme d'action
Le mécanisme par lequel l'acide benzènepropanoïque, 2-cyano-, ester éthylique exerce ses effets dépend de la réaction spécifique qu'il subit. Par exemple, pendant l'hydrolyse, la liaison ester est clivée par une attaque nucléophile de l'eau ou des ions hydroxyde, ce qui conduit à la formation de l'acide carboxylique correspondant et de l'éthanol. Le groupe cyano peut participer à des réactions d'addition nucléophile, formant divers dérivés.
Applications De Recherche Scientifique
Benzenepropanoic acid, 2-cyano-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism by which Benzenepropanoic acid, 2-cyano-, ethyl ester exerts its effects depends on the specific reaction it undergoes. For example, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, resulting in the formation of the corresponding carboxylic acid and ethanol. The cyano group can participate in nucleophilic addition reactions, forming various derivatives.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide benzènepropanoïque, ester éthylique
- Acide benzènepropanoïque, 2-amino-, ester éthylique
- Acide benzènepropanoïque, 2-hydroxy-, ester éthylique
Unicité
L'acide benzènepropanoïque, 2-cyano-, ester éthylique est unique en raison de la présence du groupe cyano, qui confère une réactivité chimique distincte par rapport aux autres dérivés de l'acide benzènepropanoïque. Cela en fait un intermédiaire précieux en synthèse organique et un composé utile pour diverses applications scientifiques.
Propriétés
Formule moléculaire |
C12H13NO2 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
ethyl 3-(2-cyanophenyl)propanoate |
InChI |
InChI=1S/C12H13NO2/c1-2-15-12(14)8-7-10-5-3-4-6-11(10)9-13/h3-6H,2,7-8H2,1H3 |
Clé InChI |
WEWMNWUIQVOVBJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC1=CC=CC=C1C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Aminobicyclo[3.2.1]octane-3,8-dicarboxylic acid](/img/structure/B12286770.png)
![3-[(4-Sulfanylpyrrolidine-2-carbonyl)amino]benzoic acid](/img/structure/B12286772.png)


![Hydroxylamine,O-[(2-chloro-3-pyridinyl)methyl]-](/img/structure/B12286791.png)






![methyl 4-[hydroxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-2-methyl-4,7a-dihydro-3aH-pyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B12286828.png)
![7-[5-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B12286834.png)

